2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride

Description

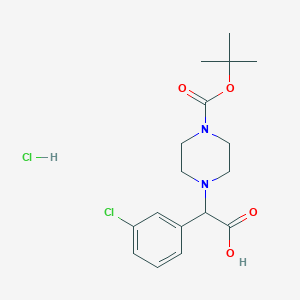

This compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group at the 4-position and a 3-chlorophenyl-substituted acetic acid backbone, with a hydrochloride counterion. The Boc group enhances stability during synthesis and modulates lipophilicity, while the 3-chlorophenyl moiety contributes to steric and electronic properties. It is likely used as an intermediate in drug development, particularly for protease inhibitors or cytotoxic agents, where the Boc group is later cleaved to expose the piperazine amine .

Properties

Molecular Formula |

C17H24Cl2N2O4 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C17H23ClN2O4.ClH/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12;/h4-6,11,14H,7-10H2,1-3H3,(H,21,22);1H |

InChI Key |

FTZOSIZTHWMNQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 3-Chlorophenyl Group: The 3-chlorophenyl group is attached to the piperazine ring through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced by reacting the intermediate compound with chloroacetic acid in the presence of a base.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group or the 3-chlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the reaction of piperazine derivatives with chlorophenylic acids under controlled conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, facilitating further reactions without unwanted side reactions. The compound's molecular formula is C16H22ClN3O3, and it has a molecular weight of approximately 345.82 g/mol.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in the field of medicinal chemistry due to its structural features that lend themselves to modification for developing new therapeutic agents. The presence of the piperazine ring is crucial, as it is a common motif in many pharmaceutical agents, contributing to their efficacy and selectivity.

Biological Activity

Research has demonstrated that derivatives of this compound can exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, making it valuable in studying metabolic pathways and potential treatments for diseases like Alzheimer's. For instance, compounds containing similar piperazine structures have been investigated for their acetylcholinesterase inhibitory activities .

- Receptor Ligands : The compound can be modified to develop ligands that target specific receptors involved in various diseases, including cancer and neurological disorders. Its ability to interact with biological macromolecules makes it a candidate for drug design .

Case Studies and Research Findings

- Antibacterial Screening : A study evaluating various piperazine derivatives found that compounds structurally related to this compound exhibited moderate to strong antibacterial activity against multiple strains. This highlights its potential application in developing new antibiotics .

- Acetylcholinesterase Inhibitors : Research on piperazine derivatives has shown promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds designed from similar scaffolds demonstrated effective binding interactions with the enzyme's active site, suggesting therapeutic potential .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how structural modifications of this compound can enhance its binding affinity to target proteins. Such studies are crucial for guiding the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The Boc group in the target compound increases molecular weight and lipophilicity compared to unprotected piperazines (e.g., acetamide dihydrochloride) .

- The 3-chlorophenyl substituent may reduce symmetry and alter binding interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in ) .

- Hydrochloride salts improve aqueous solubility, critical for bioavailability, but dihydrochloride salts (e.g., Cetirizine derivatives) offer even higher solubility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(3-chlorophenyl)acetic acid hydrochloride?

- Methodology :

- Use multi-step protocols with controlled temperature gradients (e.g., 20–100°C) and inert atmospheres to minimize side reactions .

- Incorporate palladium catalysts (e.g., Pd(OAc)₂) and ligands like tert-butyl XPhos for coupling reactions, as demonstrated in analogous piperazine derivatives .

- Optimize reaction time and stoichiometry of intermediates, such as tert-butoxycarbonyl (Boc)-protected precursors, to enhance step efficiency .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and piperazine/chlorophenyl moieties .

- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm, referencing protocols for structurally similar acetamide derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. How can the stability of the Boc group be assessed under varying experimental conditions?

- Methodology :

- Perform kinetic studies under acidic (e.g., HCl/dioxane) or basic conditions (e.g., K₂CO₃/CH₃CN) to monitor Boc deprotection via TLC or in situ IR .

- Compare thermal stability using DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (e.g., mp ~50–189°C for Boc-piperazine analogs) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in different solvent systems?

- Methodology :

- Conduct systematic solubility screenings in polar (e.g., DMSO, water) and non-polar solvents (e.g., THF, chloroform) at controlled temperatures (20–50°C) .

- Use Hansen Solubility Parameters (HSP) to model interactions, leveraging data from structurally related chlorophenyl-acetic acid derivatives .

- Validate results with DSC to detect polymorphic transitions affecting solubility .

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

- Methodology :

- Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states in multi-step reactions .

- Use cheminformatics tools (e.g., PubChem’s Canonical SMILES) to simulate reactivity of the chlorophenyl and piperazine groups .

- Integrate machine learning to optimize reaction conditions based on historical data from analogous Boc-protected compounds .

Q. How can researchers address challenges in isolating hygroscopic intermediates during synthesis?

- Methodology :

- Employ azeotropic drying (e.g., toluene/water) for moisture-sensitive intermediates, as seen in piperazine-acetic acid syntheses .

- Use inert atmosphere gloveboxes for handling and lyophilization to prevent hydration .

- Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.